(6-methyl-1H-benzimidazol-2-yl)methanol
Overview
Description
(6-methyl-1H-benzimidazol-2-yl)methanol: is a chemical compound with the molecular formula C9H10N2O. It is a derivative of benzimidazole, a bicyclic compound composed of a benzene ring fused to an imidazole ring. Benzimidazole derivatives are known for their wide range of biological activities and are used in various fields including medicine, agriculture, and industry.
Mechanism of Action
Target of Action
The primary target of (6-methyl-1H-benzimidazol-2-yl)methanol, also known as carbendazim, is the tubulin proteins in cells . These proteins are crucial for the formation of microtubules, which are essential components of the cell’s cytoskeleton and play a vital role in cell division .
Mode of Action
Carbendazim binds to tubulin proteins, disrupting the assembly of microtubules and the formation of spindles at cell division . This disruption results in the malsegregation of chromosomes, leading to aneuploidy and polyploidy in germ cells . This compound is aneugenic, causing these effects in both female and male germ cells of mice in vivo and also in somatic cells .
Biochemical Pathways
The disruption of microtubule assembly affects the cell division process, leading to errors in chromosome segregation . This can result in cells with an abnormal number of chromosomes, a condition known as aneuploidy, which can lead to cell death or the development of diseases such as cancer .
Pharmacokinetics
In terms of ADME (Absorption, Distribution, Metabolism, and Excretion), studies have shown that after oral administration of carbendazim to rats, 62% to 66% of the dose was eliminated within 72 hours with the urine in males and 54% to 62% in females . This suggests that the compound is well-absorbed and is primarily excreted through the kidneys .
Result of Action
The binding of carbendazim to tubulin proteins and the subsequent disruption of microtubule assembly can lead to cell death . This is because the malsegregation of chromosomes during cell division can result in non-viable cells . In addition, carbendazim has been found to be teratogenic in rats and can cause liver tumors in mice .
Action Environment
The action, efficacy, and stability of carbendazim can be influenced by various environmental factors. For example, the pH of the environment can affect the solubility of the compound, which in turn can influence its absorption and distribution within the body . .
Biochemical Analysis
Biochemical Properties
Benzimidazoles are known to mimic properties of DNA bases due to the presence of nitrogen atoms in their structure . This allows them to interact with various enzymes, proteins, and other biomolecules. The exact nature of these interactions depends on the specific structure and functional groups of the benzimidazole compound .
Cellular Effects
Benzimidazole derivatives have been shown to induce cytotoxicity in breast cancer cells via two distinct cell death mechanisms . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzimidazoles are known to bind to tubulin proteins, disrupting microtubule assembly and causing malsegregation of chromosomes . This can lead to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Benzimidazoles are generally stable compounds . Any long-term effects on cellular function would likely depend on the specific experimental conditions and the nature of the cells being studied.
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of (6-methyl-1H-benzimidazol-2-yl)methanol in animal models. Benzimidazole derivatives have been used in various doses in animal studies, with effects varying depending on the specific compound and dosage used .
Metabolic Pathways
Benzimidazoles can be involved in various metabolic pathways, interacting with enzymes or cofactors .
Transport and Distribution
Benzimidazoles can interact with various transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
Benzimidazoles and their derivatives can be directed to specific compartments or organelles based on their targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common method to synthesize (6-methyl-1H-benzimidazol-2-yl)methanol involves the condensation of (6-methyl-1H-benzimidazol-2-yl)ethanol with o-methylbenzaldehyde in the presence of an acid catalyst.
Rearrangement of Quinoxalinones: Another method involves the rearrangement of quinoxalinones under nucleophilic conditions to form benzimidazole derivatives.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the condensation reaction method. The process is optimized for high yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (6-methyl-1H-benzimidazol-2-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or amines.
Major Products Formed:
- Oxidation: (6-methyl-1H-benzimidazol-2-yl)carboxylic acid
- Reduction: (6-methyl-1H-benzimidazol-2-yl)methane
- Substitution: (6-methyl-1H-benzimidazol-2-yl)methyl chloride or (6-methyl-1H-benzimidazol-2-yl)methylamine
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex benzimidazole derivatives .
- Acts as a ligand in coordination chemistry for the preparation of metal complexes .
Biology and Medicine:
- Investigated for its potential antimicrobial and antifungal properties .
- Studied for its role in enzyme inhibition and as a potential therapeutic agent in various diseases .
Industry:
Comparison with Similar Compounds
Benzimidazole: The parent compound, known for its wide range of biological activities.
2-methylbenzimidazole: A derivative with similar properties but different substitution patterns.
Carbendazim: A benzimidazole derivative used as a fungicide with a similar mechanism of action.
Uniqueness: (6-methyl-1H-benzimidazol-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
(6-methyl-1H-benzimidazol-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6-2-3-7-8(4-6)11-9(5-12)10-7/h2-4,12H,5H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVUEQHXSSOYNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350448 | |
Record name | (6-methyl-1H-benzimidazol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70350448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20034-02-0 | |
Record name | 6-Methyl-1H-benzimidazole-2-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20034-02-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (6-methyl-1H-benzimidazol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70350448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5-methyl-1H-1,3-benzodiazol-2-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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